molecular formula C7H6BrF3N2 B1409225 2-Amino-4-bromomethyl-3-(trifluoromethyl)pyridine CAS No. 1227508-24-8

2-Amino-4-bromomethyl-3-(trifluoromethyl)pyridine

Cat. No. B1409225
M. Wt: 255.03 g/mol
InChI Key: VQBOPBLKYBUEGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-ABTFMP involves various methods, but one notable derivative is 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) . This compound serves as a chemical intermediate for the synthesis of several crop-protection products. Researchers have reported different approaches to synthesizing 2,3,5-DCTF .


Molecular Structure Analysis

The molecular structure of 2-ABTFMP consists of a pyridine ring with a trifluoromethyl group (CF3) and a bromomethyl group (CH2Br) attached at specific positions. The fluorine atoms contribute unique physicochemical properties, while the pyridine moiety plays a crucial role in its biological activities .

Scientific Research Applications

Synthesis of Alkyl 4-Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates

  • 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide, a building block containing trifluoromethyl, is used to prepare trifluoromethyl-substituted aminopyrroles. This process involves 2H-azirine ring expansion strategy and subsequent transformations (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).

Functionalizations of Bromo- and Iodo(trifluoromethyl)pyridines

  • 2-Bromo-4-(trifluoromethyl)pyridine and similar compounds undergo selective deprotonation and carboxylation, demonstrating a method to create carboxylic acids. This process contributes to the functionalization of trifluoromethyl-substituted pyridines (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).

Synthesis of Poly-Substituted 3-Trifluoromethyl Pyridines

  • A novel strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines involves breaking the C-F bond of the fluoroalkyl group. This method, conducted under noble metal-free conditions, offers an efficient way to synthesize diverse pyridines (Chen, Zhu, Xie, Li, Wu, & Gong, 2010).

Synthesis of 2-Amino-3-cyano-4-trifluoromethyl-6-substituted Pyridines

  • The synthesis of 2-amino-3-cyano-4-trifluoromethyl-6-substituted pyridines from 3-cyano-4-trifluoromethyl-6-substituted-2(1H)pyridones, utilizing a rearrangement of 2-O-acetamido-3-cyano-4-trifluoromethyl-6-substituted pyridine intermediates, demonstrates a unique method for creating substituted pyridines (Narsaiah, Sivaprasad, & Venkataratnam, 1994).

Synthesis of Derivatives of Pyridin-2(1H)-ones

  • 6-Bromomethyl-substituted derivatives of pyridin-2(1H)-ones, obtained through bromination, serve as precursors for synthesizing amino derivatives in the pyridin-2(1H)-one series, highlighting the versatility of bromomethyl-substituted compounds in chemical synthesis (Kalme, Zhalubovskis, Shmidlers, Celminš, & Duburs, 2004).

properties

IUPAC Name

4-(bromomethyl)-3-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2/c8-3-4-1-2-13-6(12)5(4)7(9,10)11/h1-2H,3H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBOPBLKYBUEGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CBr)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501226579
Record name 4-(Bromomethyl)-3-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-bromomethyl-3-(trifluoromethyl)pyridine

CAS RN

1227508-24-8
Record name 4-(Bromomethyl)-3-(trifluoromethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227508-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-3-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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